molecular formula C28H50N2O4Pd2 B12068092 Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate

Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate

Cat. No.: B12068092
M. Wt: 691.5 g/mol
InChI Key: VKTDATOCMSWEPV-UHFFFAOYSA-L
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Description

This palladium complex features a cationic Pd(1+) center coordinated by two distinct ligands:

  • Ligand 1: A bulky benzenesulfonamide derivative with dicyclohexyl and diphenylphosphino substituents, providing steric hindrance and electron-donating properties.
  • The counterion, hexafluoroantimonate (SbF₆⁻), is a weakly coordinating anion that enhances solubility in nonpolar solvents and stabilizes the cationic palladium center . The SP-4-3 and OC-6-11 notations describe its square-planar coordination geometry and specific stereochemical arrangement, respectively. This structural complexity suggests applications in catalysis, particularly in reactions requiring high selectivity or stability under harsh conditions.

Properties

Molecular Formula

C28H50N2O4Pd2

Molecular Weight

691.5 g/mol

IUPAC Name

dicyclohexylazanide;palladium(2+);diacetate

InChI

InChI=1S/2C12H22N.2C2H4O2.2Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;;/h2*11-12H,1-10H2;2*1H3,(H,3,4);;/q2*-1;;;2*+2/p-2

InChI Key

VKTDATOCMSWEPV-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2].[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate typically involves the coordination of palladium with the specified ligands under controlled conditions. The reaction often requires a palladium precursor, such as palladium chloride, and the ligands are introduced in a stepwise manner. The reaction conditions, including temperature, solvent, and time, are optimized to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to maintain the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.

    Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms to substrates.

    Substitution: The compound is known for its role in substitution reactions, where it helps in the exchange of functional groups on organic molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific reaction being carried out.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products may include oxidized organic molecules, while in reduction reactions, the products could be reduced organic compounds.

Scientific Research Applications

Chemistry

In chemistry, Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Biology

In biology, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its catalytic properties enable the efficient formation of complex molecular structures.

Medicine

In medicine, the compound’s catalytic abilities are harnessed in the development of new drugs and therapeutic agents. It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Industry

Industrially, this compound is used in the production of fine chemicals, polymers, and materials. Its catalytic properties enhance the efficiency and selectivity of various industrial processes.

Mechanism of Action

The mechanism of action of Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate involves the coordination of palladium with the ligands, forming a stable complex. This complex can then interact with substrates, facilitating the transfer of atoms or groups and enabling the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Comparison with Similar Palladium Compounds

Table 1: Key Properties of Palladium Complexes
Compound Name Molecular Formula Coordination Geometry Key Ligands/Counterions Notable Applications
Palladium Chloride PdCl₂ Square-planar Chloride ligands Precursor for catalysts, electroplating
Palladium Acetate Pd(OAc)₂ Square-planar Acetate ligands Cross-coupling reactions (e.g., Heck, Suzuki)
Tetrakis(triphenylphosphine)palladium Pd(PPh₃)₄ Tetrahedral Triphenylphosphine ligands Stille couplings, homogeneous catalysis
Target Compound Pd(1+)-Ligand/SbF₆⁻ SP-4-3 (square-planar) Bulky sulfonamide/phosphine, SbF₆⁻ Specialized catalysis (inferred)
  • Synthesis : The target compound’s ligands likely require multi-step organic synthesis, as seen in analogous patent procedures for complex sulfonamide and phosphine derivatives . In contrast, PdCl₂ is commercially available and synthesized via direct chlorination of palladium metal .

Physicochemical Properties

  • Solubility : The hexafluoroantimonate counterion improves solubility in organic solvents compared to chloride-based palladium complexes, which are more polar .
  • Thermal Stability : PdCl₂ decomposes at 500°C, whereas the target compound’s bulky ligands may enhance thermal stability, though specific data are lacking.
  • Catalytic Activity : Bulky phosphine/sulfonamide ligands in the target compound could suppress unwanted side reactions (e.g., β-hydride elimination in cross-couplings) compared to simpler ligands in Pd(OAc)₂ or Pd(PPh₃)₄.

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